molecular formula C19H15F3N2O4 B11936692 sPLA2-X inhibitor 31

sPLA2-X inhibitor 31

Cat. No.: B11936692
M. Wt: 392.3 g/mol
InChI Key: YOCROJNDVYFOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

sPLA2-X inhibitor 31 is a selective inhibitor of secreted phospholipase A2 type X (sPLA2-X). It is known for its ability to inhibit sPLA2-X, sPLA2-IIa, and sPLA2-V with IC50 values of 26 nM, 310 nM, and 2230 nM, respectively . This compound is primarily used in scientific research to study the role of phospholipases in various biological processes and diseases.

Preparation Methods

The synthetic routes and reaction conditions for sPLA2-X inhibitor 31 are not widely published. it is typically synthesized through a series of organic reactions involving the formation of indole-2-carboxamides . Industrial production methods are likely to involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

sPLA2-X inhibitor 31 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

sPLA2-X inhibitor 31 is unique in its selectivity for sPLA2-X, sPLA2-IIa, and sPLA2-V. Similar compounds include:

Properties

Molecular Formula

C19H15F3N2O4

Molecular Weight

392.3 g/mol

IUPAC Name

3-[3-[2-carbamoyl-6-(trifluoromethoxy)indol-1-yl]phenyl]propanoic acid

InChI

InChI=1S/C19H15F3N2O4/c20-19(21,22)28-14-6-5-12-9-16(18(23)27)24(15(12)10-14)13-3-1-2-11(8-13)4-7-17(25)26/h1-3,5-6,8-10H,4,7H2,(H2,23,27)(H,25,26)

InChI Key

YOCROJNDVYFOIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=CC3=C2C=C(C=C3)OC(F)(F)F)C(=O)N)CCC(=O)O

Origin of Product

United States

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